3-Acetamido-5-(trifluoromethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

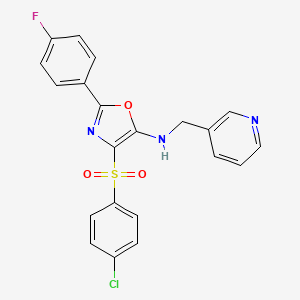

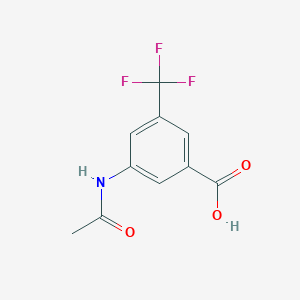

3-Acetamido-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 . It is a benzoic acid derivative that features an acetamido group at the 3-position and a trifluoromethyl group at the 5-position .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an acetamido group at the 3-position and a trifluoromethyl group at the 5-position . The compound also contains a carboxylic acid group attached to the benzene ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzoic acid derivatives are known to participate in a variety of chemical reactions. For instance, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Crafts acylation .Physical and Chemical Properties Analysis

This compound has a molecular weight of 247.17 and a molecular formula of C10H8F3NO3 . It has a complexity of 316 and a topological polar surface area of 66.4Ų . The compound is canonicalized and has a covalently-bonded unit count of 1 .Aplicaciones Científicas De Investigación

Inhibitory Activity in Protein Tyrosine Phosphatase 1B

3-Acetamido-5-(trifluoromethyl)benzoic acid derivatives have been explored for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in several diseases including diabetes and cancer. These derivatives, synthesized based on the structure of a known virtual high-throughput screening (vHTS) hit, exhibited significant PTP1B inhibition, suggesting their potential in therapeutic applications (Rakse et al., 2013).

Application in Organic Chemistry and Chemical Synthesis

This chemical has applications in organic chemistry, particularly in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of N-acetylneuraminic acid derivatives, which are important in biological systems (Beau et al., 1978). Additionally, a study presented a catalyst-free method for the decarboxylative trifluoromethylation of benzoic acid derivatives, showcasing an environmentally friendly transformation relevant in organic synthesis (Wang et al., 2017).

Metal Complex Formation and Spectroscopy

Isomeric acetamido benzoic acids, including this compound, are used to form metal complexes with various metals like Co, Ni, Zn, and Cd. These complexes are characterized by various techniques including spectroscopy, suggesting applications in material science and inorganic chemistry (E et al., 2014).

Applications in Microbial Neuraminidase Inhibition

Novel derivatives of this compound have been synthesized and evaluated for their ability to inhibit microbial neuraminidase. These compounds have shown potent inhibitory action, suggesting their use in combating microbial infections (Gupta, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

3-acetamido-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c1-5(15)14-8-3-6(9(16)17)2-7(4-8)10(11,12)13/h2-4H,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGUKMUUDSGPDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2436215.png)

![Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2436222.png)

![3-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2436225.png)

![N-(2-methoxyethyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2436228.png)

![3-[(2R,4S)-4-Methoxycarbonyloxolan-2-yl]propanoic acid](/img/structure/B2436229.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide](/img/structure/B2436231.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2436232.png)